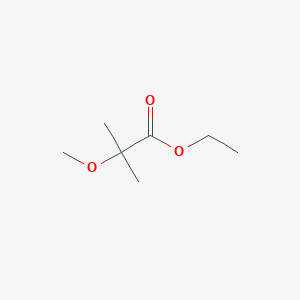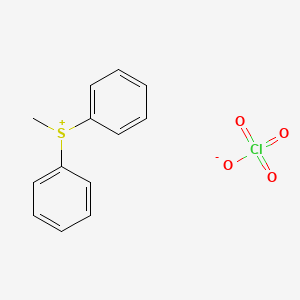
Methyl(diphenyl)sulfanium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(diphenyl)sulfanium perchlorate is a chemical compound with the molecular formula C13H13ClO4S. It is a sulfonium salt, which means it contains a positively charged sulfur atom bonded to three organic groups. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl(diphenyl)sulfanium perchlorate can be synthesized through the reaction of diphenyl sulfide with methyl iodide in the presence of a base, followed by the addition of perchloric acid. The reaction conditions typically involve:
Temperature: Room temperature to slightly elevated temperatures.
Solvent: Common solvents include dichloromethane or acetonitrile.
Base: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the diphenyl sulfide, making it more nucleophilic.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. This often involves continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(diphenyl)sulfanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to diphenyl sulfide.
Substitution: It can participate in nucleophilic substitution reactions where the methyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Nucleophiles: Various nucleophiles such as halides, cyanides, or amines can be used in substitution reactions.
Major Products
Oxidation: Produces sulfoxides or sulfones.
Reduction: Yields diphenyl sulfide.
Substitution: Results in the formation of new sulfonium salts with different substituents.
Applications De Recherche Scientifique
Methyl(diphenyl)sulfanium perchlorate has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl(diphenyl)sulfanium perchlorate involves the formation of sulfonium ylides. These ylides are highly reactive intermediates that can participate in various chemical transformations. The molecular targets and pathways involved include:
Nucleophilic Attack: The sulfonium ylide can attack electrophilic centers in other molecules, leading to the formation of new chemical bonds.
Cycloaddition Reactions: The ylide can undergo cycloaddition reactions to form cyclic compounds, which are valuable in organic synthesis.
Comparaison Avec Des Composés Similaires
Methyl(diphenyl)sulfanium perchlorate can be compared with other sulfonium salts such as:
Diphenylmethylsulfonium tetrafluoroborate: Similar in structure but with a different counterion (tetrafluoroborate instead of perchlorate).
Triphenylsulfonium chloride: Contains three phenyl groups instead of two phenyl groups and one methyl group.
Dimethylsulfonium methyl sulfate: Contains two methyl groups and one sulfonium group.
The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical processes .
Propriétés
Numéro CAS |
10504-64-0 |
|---|---|
Formule moléculaire |
C13H13ClO4S |
Poids moléculaire |
300.76 g/mol |
Nom IUPAC |
methyl(diphenyl)sulfanium;perchlorate |
InChI |
InChI=1S/C13H13S.ClHO4/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;2-1(3,4)5/h2-11H,1H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
PDJJPCPVJVLAQW-UHFFFAOYSA-M |
SMILES canonique |
C[S+](C1=CC=CC=C1)C2=CC=CC=C2.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


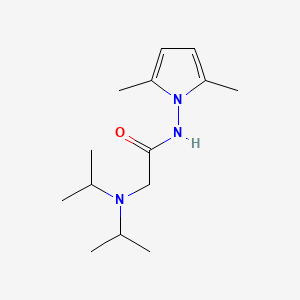

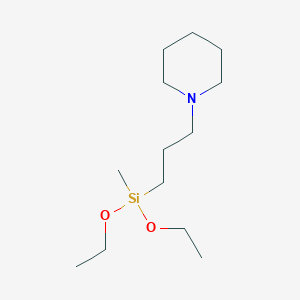
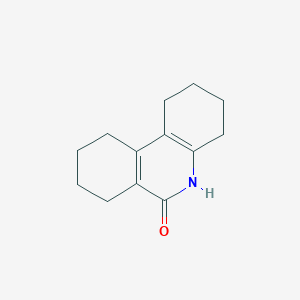
![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
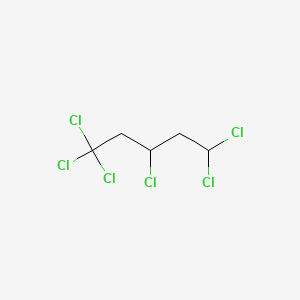
![[(3-Chlorophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14717663.png)
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)



